4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate
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Overview
Description
4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a chloro-substituted methylphenyl group and a nitro-substituted methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-chloro-3-methylphenol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The reaction proceeds as follows:
4-chloro-3-methylphenol+4-methyl-3-nitrobenzoyl chloride→4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-chloro-3-methylphenyl 4-methyl-3-aminobenzoate.
Hydrolysis: Formation of 4-chloro-3-methylphenol and 4-methyl-3-nitrobenzoic acid.
Scientific Research Applications
4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: A precursor in the synthesis of 4-chloro-3-methylphenyl 4-methyl-3-nitrobenzoate.
4-methyl-3-nitrobenzoic acid: Another precursor used in the synthesis.
4-chloro-3,5-dimethylphenol: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-9-3-4-11(8-14(9)17(19)20)15(18)21-12-5-6-13(16)10(2)7-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIINXWMYFPYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)Cl)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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